exo-cis-(+/-)-1-[(1-Sulfonamidomethyl-4-methyl-benzyl)]-4-methyl-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride
Description
This compound belongs to the class of 7-oxabicyclo[2.2.1]hept-5-ene derivatives, characterized by a strained bicyclic framework with an oxygen bridge (7-oxa) and dicarboxylic anhydride functionality. The exo-cis configuration refers to the spatial arrangement of substituents: the sulfonamidomethyl-4-methyl-benzyl group and the methyl group occupy exo positions relative to the bicyclic system, while the anhydride ring adopts a cis conformation.
Propriétés
IUPAC Name |
4-methyl-N-[[(1R,2S,6R,7S)-7-methyl-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-1-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6S/c1-10-3-5-11(6-4-10)25(21,22)18-9-17-8-7-16(2,24-17)12-13(17)15(20)23-14(12)19/h3-8,12-13,18H,9H2,1-2H3/t12-,13+,16-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDBYLWEAPOAAT-RMHZUWNSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC23C=CC(O2)(C4C3C(=O)OC4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC[C@]23C=C[C@](O2)([C@H]4[C@@H]3C(=O)OC4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound exo-cis-(+/-)-1-[(1-sulfonamidomethyl-4-methyl-benzyl)]-4-methyl-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride is a bicyclic compound that has garnered attention due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure characterized by the oxabicyclo framework and dicarboxylic anhydride functionalities. The sulfonamidomethyl group attached to the benzyl moiety enhances its solubility and reactivity, which may contribute to its biological activities.
Mechanisms of Biological Activity
Research indicates that compounds with similar bicyclic structures often exhibit significant biological activities, including:
- Anticancer Activity : Many derivatives of bicyclic compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antibacterial Properties : The sulfonamide group is known for its antibacterial properties, which may enhance the overall antimicrobial activity of the compound.
- Anti-inflammatory Effects : Some bicyclic anhydrides have demonstrated anti-inflammatory effects through the modulation of inflammatory pathways.
Anticancer Activity
A study conducted by Kharitonov et al. (2012) explored the synthesis of derivatives from bicyclic anhydrides, revealing that certain modifications could lead to enhanced cytotoxicity against cancer cell lines. The study highlighted the importance of structural modifications in increasing biological activity .
Antibacterial Properties
Research on sulfonamide derivatives indicates that the presence of the sulfonamide moiety in this compound may enhance its antibacterial efficacy. For instance, compounds similar to this one have been shown to inhibit bacterial growth by interfering with folate synthesis .
Anti-inflammatory Studies
In vitro studies have demonstrated that bicyclic compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest potential applications in treating inflammatory diseases .
Data Table: Biological Activities of Related Compounds
Comparaison Avec Des Composés Similaires
Research Findings and Limitations
- Crystallography : The tetradecyloxymethyl analog forms layered crystals via C–H⋯O bonds, suggesting the target compound’s sulfonamide group could stabilize similar structures .
- Aziridine Formation : Studies on cis-exo bicyclic anhydrides show that bulky substituents favor endo aziridine products, implying the target compound’s sulfonamidomethyl group may influence regioselectivity .
- Data Gaps : Melting points and detailed pharmacokinetic data for the target compound are absent in current literature, highlighting the need for further characterization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
